1-(5-Methyloxazol-2-yl)ethanone
Description
1-(5-Methyloxazol-2-yl)ethanone is an organic compound featuring an oxazole ring substituted with a methyl group at the 5-position and an acetyl group (ethanone) at the 2-position. Oxazole derivatives are heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in a five-membered ring.
Properties
CAS No. |
116139-23-2 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(5-methyl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C6H7NO2/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3 |
InChI Key |
JIAUNLURFCBFPX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(O1)C(=O)C |
Canonical SMILES |
CC1=CN=C(O1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Heterocyclic Analogs
1-(4-Methyloxazol-2-yl)ethanone
This isomer features a methyl group at the 4-position of the oxazole ring instead of the 5-position. Despite identical molecular formulas (C₆H₇NO₂) and molecular weights (125.13 g/mol), the substitution pattern alters electronic distribution and steric effects. For example, the 4-methyl group may hinder electrophilic substitution at the 5-position compared to the target compound .
Thiazole and Oxadiazole Derivatives
- 1-(5-Methylthiazol-4-yl)ethanone (CAS: 1368187-44-3): Replacing the oxazole’s oxygen with sulfur (thiazole) increases molecular weight (141.19 g/mol) and polarizability.
- 1-(5-Aryl-2-thiophenyl-oxadiazol-3-yl)ethanone derivatives: Oxadiazole-based analogs (e.g., compound 7d in ) incorporate additional nitrogen atoms and aryl/thiophene substituents. These modifications increase planarity and conjugation, which are critical for anticancer activity (e.g., MCF7 cell line inhibition) .
Functional Group Modifications
Acetylated Oxadiazoles
Compounds like 1-(5-(2-chlorophenyl)-2-thioxo-oxadiazol-3-yl)ethanone (IdA, ) feature a thioxo group (C=S) instead of oxazole’s oxygen. The thioxo group enhances hydrogen-bonding capacity and metabolic stability.
Pyrazole- and Triazole-Substituted Derivatives
- 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-oxadiazol-3-yl)ethanone (e.g., compound 4d, ): Incorporation of pyrazole and aryl groups increases molecular weight (300.31 g/mol) and introduces multiple hydrogen-bonding sites. IR spectra show distinct C=O stretches at 1705 cm⁻¹, comparable to acetylated oxazoles .
- α-Azole Ketones (): Compounds like 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone demonstrate how fused aromatic systems (benzofuran) and triazole substituents enhance microbiological reduction efficiency, a property less explored in oxazole derivatives .
Anticancer Activity
- 1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-thiophenyl-oxadiazol-3-yl}ethanone (7d): Exhibits significant activity against MCF7 breast cancer cells (IC₅₀ comparable to 5-fluorouracil). Fluorine substitution improves lipophilicity and membrane permeability, a strategy applicable to oxazole derivatives .
- 1-(5-Methylthiazol-4-yl)ethanone: Thiazole-based analogs are often prioritized in drug discovery due to sulfur’s role in modulating cytochrome P450 interactions, though specific data for this compound are unavailable .
Data Table: Key Comparative Properties
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